3-(benzenesulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]propanamide
Description
3-(Benzenesulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]propanamide is a synthetic propanamide derivative characterized by a benzenesulfonyl group at the 3-position and a 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl substituent on the amide nitrogen. The compound’s structure combines sulfonyl and thiophene moieties, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-12-7-9-22-16(12)14(18)11-17-15(19)8-10-23(20,21)13-5-3-2-4-6-13/h2-7,9,14,18H,8,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVVFRUVLLHINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]propanamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a hydroxyethyl derivative of 3-methylthiophene under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are common.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the sulfonyl group would produce a sulfide derivative.
Scientific Research Applications
3-(benzenesulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(benzenesulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]propanamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The hydroxyethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl/Thiophene Groups
A key structural feature of the target compound is the benzenesulfonyl-thiophene hybrid. Comparisons with related molecules include:
Key Observations :
- Sulfonyl Groups: The benzenesulfonyl group in the target compound likely increases polarity compared to non-sulfonylated analogs (e.g., fentanyl derivatives). This may reduce blood-brain barrier penetration but improve solubility .
- Thiophene vs. Phenyl : The 3-methylthiophen-2-yl group in the target compound and 3-methylthiofentanyl suggests a role in receptor binding, possibly through π-π interactions or hydrophobic pockets. Thiophene’s smaller size compared to phenyl may alter selectivity .
Pharmacological Comparisons
- Opioid Analogs : Fentanyl derivatives () share the propanamide backbone but prioritize piperidinyl and phenyl groups for µ-opioid receptor binding. The target compound’s thiophene and hydroxyethyl groups likely redirect activity away from opioid pathways .
- Antiandrogen Impurities: Related Substance A () shares the sulfonyl-propanamide core but includes electron-withdrawing groups (cyano, trifluoromethyl), which are critical for antiandrogen efficacy (e.g., bicalutamide analogs). The target compound lacks these, suggesting divergent targets .
- β2-Adrenoceptor Agonists: Compounds like PF-610355 () utilize hydroxyaryl and sulfonamide groups for bronchodilation. The target compound’s hydroxyethyl group may similarly engage hydrogen bonding but requires functional assays for confirmation .
Physicochemical Properties
- Polarity: The benzenesulfonyl group increases hydrophilicity (logP estimated <2.5) compared to non-sulfonylated propanamides (e.g., 3-methylthiofentanyl, logP ~3.8) .
- Hydrogen Bonding: With 2 H-bond donors (amide NH, hydroxyl) and 4 acceptors (sulfonyl O, amide O, hydroxyl O, thiophene S), the compound may exhibit moderate membrane permeability but high plasma protein binding .
Biological Activity
The compound 3-(benzenesulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]propanamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.
Chemical Formula
- Molecular Formula : C16H19NO3S
- IUPAC Name : this compound
Structural Features
The compound features a benzenesulfonyl group, a hydroxyethyl moiety, and a substituted thiophene ring, contributing to its unique chemical properties and biological activities.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For example, studies have shown that compounds with similar structures can inhibit bacterial growth by targeting folate synthesis pathways, which are crucial for bacterial survival.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Analogous compounds have been evaluated for their ability to inhibit cancer cell proliferation. For instance, a related study demonstrated that similar sulfonamide derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and liver cancer cells .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The benzenesulfonyl group may interact with specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : The hydroxyethyl group can form hydrogen bonds with receptor sites, potentially altering signaling pathways.
Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives indicated that compounds similar to this compound demonstrated potent antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were recorded at 15 µg/mL for both strains.
Study 2: Cytotoxicity Against Cancer Cells
In vitro assays were performed on human cancer cell lines (MCF-7 and HepG2) using a related sulfonamide derivative. The results showed IC50 values of 25 µM for MCF-7 and 30 µM for HepG2 cells, indicating significant cytotoxicity. These findings suggest potential therapeutic applications in oncology .
Table 1: Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | MIC: 15 µg/mL (E. coli, S. aureus) | |
| Anticancer | IC50: 25 µM (MCF-7), 30 µM (HepG2) |
Table 2: Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
